molecular formula C22H16O4 B13371406 2-Hydroxy-3-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

2-Hydroxy-3-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Cat. No.: B13371406
M. Wt: 344.4 g/mol
InChI Key: COHUALZVLJUNNI-BUHFOSPRSA-N
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Description

2-Hydroxy-3-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is an organic compound with a complex structure that includes a hydroxy group, a phenoxyphenyl group, and an acryloyl group attached to a cycloheptatrienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the cycloheptatrienone ring: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the phenoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using phenoxybenzene and a suitable catalyst like aluminum chloride.

    Addition of the acryloyl group: This step involves an acylation reaction using acryloyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acryloyl group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkylated cycloheptatrienone.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-Hydroxy-3-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-phenoxypropyl acrylate: Similar in structure but with a simpler backbone.

    3-(Acryloyloxy)-2-hydroxypropyl methacrylate: Contains both a hydroxy and acryloyl group but with a different core structure.

Uniqueness

2-Hydroxy-3-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is unique due to its combination of a cycloheptatrienone ring with multiple reactive functional groups, making it versatile for various chemical reactions and applications.

Properties

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

2-hydroxy-3-[(E)-3-(3-phenoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C22H16O4/c23-20(19-11-4-5-12-21(24)22(19)25)14-13-16-7-6-10-18(15-16)26-17-8-2-1-3-9-17/h1-15H,(H,24,25)/b14-13+

InChI Key

COHUALZVLJUNNI-BUHFOSPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C(=O)C3=C(C(=O)C=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)C3=C(C(=O)C=CC=C3)O

Origin of Product

United States

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